Cas no 81278-86-6 (5,8-Dibromoquinoline)

5,8-Dibromoquinoline structure
5,8-Dibromoquinoline structure
Productnaam:5,8-Dibromoquinoline
CAS-nummer:81278-86-6
MF:C9H5Br2N
MW:286.950700521469
MDL:MFCD04966994
CID:857028
PubChem ID:819935

5,8-Dibromoquinoline Chemische en fysische eigenschappen

Naam en identificatie

    • 5,8-Dibromoquinoline
    • 5,8-DIBROMO-ISOQUINOLINE
    • 5,8-Dibromchinolin
    • Quinoline,5,8-dibromo
    • 5,8-Dibromoquinoline (ACI)
    • MDL: MFCD04966994
    • Inchi: 1S/C9H5Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
    • InChI-sleutel: LCSHATKNSDVDRY-UHFFFAOYSA-N
    • LACHT: BrC1C2C(=CC=CN=2)C(Br)=CC=1

Berekende eigenschappen

  • Exacte massa: 284.87900
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0

Experimentele eigenschappen

  • PSA: 12.89000
  • LogboekP: 3.75980

5,8-Dibromoquinoline Beveiligingsinformatie

5,8-Dibromoquinoline Douanegegevens

  • HS-CODE:2933499090
  • Douanegegevens:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,8-Dibromoquinoline Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-254920-0.5g
5,8-dibromoquinoline
81278-86-6 95.0%
0.5g
$21.0 2025-02-20
abcr
AB272301-10 g
5,8-Dibromoquinoline, 95%; .
81278-86-6 95%
10g
€191.60 2023-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-262735A-5 g
5,8-Dibromoquinoline,
81278-86-6
5g
¥2,031.00 2023-07-11
Enamine
EN300-254920-0.1g
5,8-dibromoquinoline
81278-86-6 95.0%
0.1g
$19.0 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-262735-1g
5,8-Dibromoquinoline,
81278-86-6
1g
¥572.00 2023-09-05
TRC
D426140-500mg
5,8-Dibromoquinoline
81278-86-6
500mg
$87.00 2023-05-18
eNovation Chemicals LLC
D640960-100G
5,8-Dibromo-isoquinoline
81278-86-6 95%
100g
$1000 2024-08-03
Enamine
EN300-254920-0.05g
5,8-dibromoquinoline
81278-86-6 95.0%
0.05g
$19.0 2025-02-20
abcr
AB272301-5 g
5,8-Dibromoquinoline, 95%; .
81278-86-6 95%
5g
€125.30 2023-04-26
Chemenu
CM144999-25g
5,8-Dibromoquinoline
81278-86-6 95%
25g
$281 2021-08-05

5,8-Dibromoquinoline Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Aluminum bromide
Referentie
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
2.1 Reagents: Aluminum bromide
Referentie
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
3.1 Reagents: Aluminum bromide
Referentie
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Ethanol ,  Water
2.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
3.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
4.1 Reagents: Aluminum bromide
Referentie
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
3.1 Reagents: Aluminum bromide
Referentie
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
2.1 Reagents: Aluminum bromide
Referentie
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Ethanol ,  Water
2.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
3.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
4.1 Reagents: Aluminum bromide
Referentie
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Iodine ,  Sulfuric acid ,  Ferrous sulfate Solvents: Water ;  4 h, 110 °C
Referentie
Facile synthesis of 5,8-linked quinoline-based copolymers
Tomar, Manisha; et al, Polymer International, 2012, 61(8), 1318-1325

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane
Referentie
Bromination of quinolines by N-bromosuccinimide. Study of the isomeric composition of the bromination products by NMR and GLC methods
Tochilkin, A. I.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (8), 1084-90

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Aluminum bromide
Referentie
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Aluminum bromide
Referentie
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Aluminum bromide
Referentie
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

5,8-Dibromoquinoline Raw materials

5,8-Dibromoquinoline Preparation Products

5,8-Dibromoquinoline Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:81278-86-6)5,8-Dibromoquinoline
A840084
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):194.0